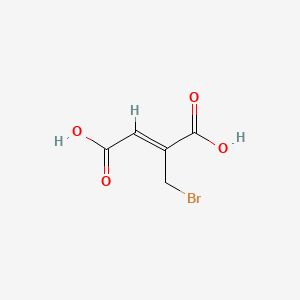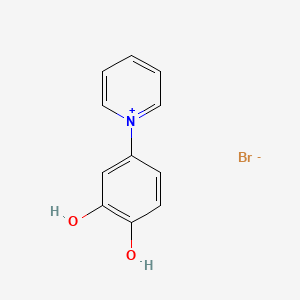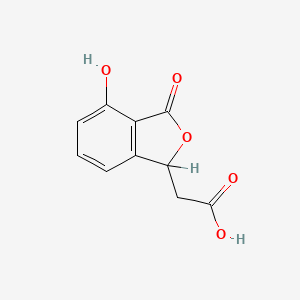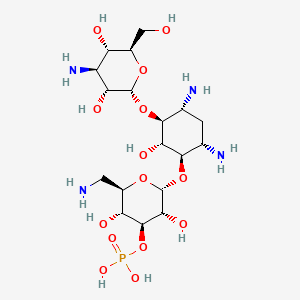
Ceftriaxone
Vue d'ensemble
Description
Ceftriaxone is a broad-spectrum third-generation cephalosporin antibiotic. It has a very long half-life compared to other cephalosporins and is high penetrable into the meninges, eyes, and inner ear. This compound has broader and stronger gram-negative coverage then first or second-generation cephalosporins, but worse activity against methicillin-susceptible S.aureus. This compound is a commonly used antimicrobial due to its good activity against multi-drug resistant Enterobacteriaceae, its relatively safe adverse effect profile, and its long half-life which allows for the convenience of daily or twice-daily dosing.
This compound is a third generation cephalosporin antibiotic which has been associated with development of biliary sludge and biliary colic when given parenterally and in high doses. This compound is also associated with rare instances of immunoallergic, usually cholestatic hepatitis similar to the injury associated with other cephalosporins.
This compound is a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, this compound is more active against gram-negative bacteria and less active against gram-positive bacteria. This compound also crosses the blood-brain barrier and reaches therapeutic concentrations in the central nervous system (CNS).
A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.
Applications De Recherche Scientifique
Pharmacokinetics Development
Ceftriaxone is a third-generation cephalosporin used worldwide as a first-line treatment for several infections, including life-threatening ones like meningitis or endocarditis. Recent shifts in its use, such as high-dose schemes and new populations treated, have necessitated the development of new sensitive assays for quantifying this compound in human plasma. A study by Herrera-Hidalgo et al. (2020) developed and validated a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for fast quantitation of this compound concentrations in plasma samples, applicable in research and clinical therapeutic drug monitoring (Herrera-Hidalgo et al., 2020).
Neuroprotective Effects in Neurodegenerative Disorders
This compound has been suggested as a therapeutic agent in various neurodegenerative disorders. It counters glutamate-mediated toxicity in cerebral ischemia and enhances the degradation of misfolded proteins in diseases like Alexander's disease and Parkinson's disease. A study by Ruzza et al. (2014) found that this compound binds with good affinity to α-synuclein, blocking its in vitro polymerization, and exerts neuroprotective action in an in vitro model of Parkinson's disease (Ruzza et al., 2014).
Stroke Treatment
Thöne-Reineke et al. (2008) reported that this compound dramatically reduced early mortality in experimental stroke in rats. It improved neurological performance and survival, possibly due to neuroprotection by activation of the glutamate transporter GLT1 and a stimulation of neurotrophins, resulting in an increased number of surviving neurons in the penumbra (Thöne-Reineke et al., 2008).
Treatment of Neurological Conditions
This compound was tested for its efficacy in patients with Amyotrophic Lateral Sclerosis (ALS), as reported by Cudkowicz and Shefner (2013). The study concluded that this compound did not significantly increase survival time or decrease the rate of decline in function for subjects with ALS (Cudkowicz & Shefner, 2013).
Alzheimer’s Disease Treatment
A study by Tikhonova et al. (2021) highlighted this compound's role in Alzheimer's disease (AD). They found that this compound significantly attenuated amyloid deposition and neuroinflammatory response in a mouse model, indicating its potential as a treatment against cognitive decline from the early stages of AD progression (Tikhonova et al., 2021).
Mécanisme D'action
Target of Action
Ceftriaxone, a broad-spectrum third-generation cephalosporin antibiotic , primarily targets the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane . These proteins play a crucial role in the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall biosynthesis .
Mode of Action
This compound inhibits the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of this compound binds to carboxypeptidases, endopeptidases, and transpeptidases, which are involved in cell-wall synthesis and cell division . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This leads to the formation of defective cell walls and eventually results in bacterial cell lysis and death .
Biochemical Pathways
This compound disrupts the biochemical pathways involved in the synthesis of the bacterial cell wall. By inhibiting the enzymes involved in the final stages of peptidoglycan synthesis, it prevents the formation of a complete and functional cell wall . This disruption in the biochemical pathway leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure changes, which can lead to cell lysis .
Pharmacokinetics
This compound has a very long half-life compared to other cephalosporins, which allows for once-daily dosing . It is highly penetrable into various body tissues, including the meninges, eyes, and inner ear . After administration, this compound rapidly diffuses into the body with a distribution half-life of about 14 minutes . It is eliminated by both renal and biliary routes . The elimination half-life of this compound is 6.4 hours in patients with normal renal function and 21.4 hours in patients with renal failure .
Result of Action
The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become more susceptible to environmental pressures, leading to cell lysis and death . This results in the clearance of the bacterial infection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, early exposure to this compound can potentially cause health risks . Moreover, the presence of antibiotic residues in the environment can lead to the ingestion of this compound, which may affect its action . Furthermore, the efficacy of this compound can be influenced by the patient’s age and renal function .
Safety and Hazards
Ceftriaxone is generally well tolerated; adverse events can include diarrhea, nausea, abdominal pain, dyspepsia, headache, and rash. Rare but potentially severe adverse events include Clostridium difficile-associated diarrhea, hypersensitivity reactions, angioedema, anaphylaxis and Stevens Johnson syndrome/toxic epidermal necrolysis .
Orientations Futures
Ceftriaxone is used in a variety of treatments including acute otitis media, bone and joint infections, endocarditis, and others. It is also used for prophylaxis of sexually transmitted diseases (STDs) such as gonorrhea after sexual assault . Future research may focus on improving the diagnosis of resistant infections which could allow for focused contact-tracing efforts that could identify additional infections and mitigate the spread of resistant infections .
Analyse Biochimique
Biochemical Properties
Ceftriaxone plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. These PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall . By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death. This compound interacts with various PBPs, including carboxypeptidases, endopeptidases, and transpeptidases .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, this compound disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. In mammalian cells, this compound can influence cellular metabolism and immune responses. For instance, it has been observed to modulate the expression of certain cytokines and inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to penicillin-binding proteins (PBPs) in the bacterial cell membrane. By binding to these proteins, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . This inhibition leads to the accumulation of peptidoglycan precursors, weakening the cell wall and causing bacterial cell death. Additionally, this compound has been shown to have activity against beta-lactamase-producing bacteria, making it effective against resistant strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and long half-life, which allows it to maintain therapeutic concentrations for extended periods . Over time, this compound can degrade, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained antibacterial activity, but its efficacy may decrease with prolonged storage . In in vitro and in vivo studies, this compound has demonstrated long-term effects on bacterial populations, including the development of resistance in some cases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including nephrotoxicity and hepatotoxicity . Animal studies have shown that this compound’s efficacy is dose-dependent, with higher doses leading to more rapid bacterial clearance but also increasing the risk of toxicity . Threshold effects have been observed, where doses below a certain level are ineffective, while doses above this threshold achieve therapeutic outcomes .
Metabolic Pathways
This compound is primarily eliminated through renal and biliary routes . It is not extensively metabolized, and a significant portion of the administered dose is excreted unchanged in the urine . This compound’s elimination involves glomerular filtration and active tubular secretion in the kidneys. Additionally, this compound is secreted into the bile, contributing to its elimination through the feces . The involvement of these metabolic pathways ensures that this compound maintains therapeutic concentrations in the body for an extended period .
Transport and Distribution
This compound is widely distributed in body fluids and tissues after administration . It binds reversibly to albumin, with the level of binding decreasing as this compound plasma concentrations increase . This compound’s volume of distribution ranges from 5.8 to 15.5 liters in healthy individuals . It penetrates well into various tissues, including the cerebrospinal fluid, making it effective for treating central nervous system infections . The transport and distribution of this compound are influenced by its binding to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . By targeting penicillin-binding proteins in the bacterial cell membrane, this compound disrupts cell wall synthesis and leads to bacterial cell death . In mammalian cells, this compound does not have a specific subcellular localization, as its primary action is on bacterial cells. Its presence in various tissues and fluids ensures its effectiveness against infections in different parts of the body .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftriaxone involves the conversion of 7-aminocephalosporanic acid (7-ACA) to Ceftriaxone through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium carbonate", "Sodium hydroxide", "Chloroacetic acid", "Sodium borohydride", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Tetramethylguanidine", "Triethylamine", "Sodium methoxide", "Methanol", "Acetic anhydride", "Acetone", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Sodium carbonate", "Sodium borohydride", " | |
| Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. | |
Numéro CAS |
73384-59-5 |
Formule moléculaire |
C18H18N8O7S3 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/t9-,15-/m1/s1 |
Clé InChI |
VAAUVRVFOQPIGI-RFAUZJTJSA-N |
SMILES isomérique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
SMILES canonique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
melting_point |
>155 °C |
| 73384-59-5 74578-69-1 |
|
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |
Solubilité |
1.05e-01 g/L |
Synonymes |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ceftriaxone?
A1: this compound is a beta-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. [, , , , ] It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [, ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: How does this compound's interaction with PBPs differ in resistant strains?
A2: Resistance to this compound often arises from mutations in the genes encoding PBPs, particularly the penA gene in Neisseria gonorrhoeae. [, , ] These mutations can alter the PBP active site, reducing this compound's binding affinity and hindering its ability to inhibit cell wall synthesis. [, ]
Q3: Does this compound directly affect the inflammatory response during infections?
A3: While this compound's primary target is bacterial cell wall synthesis, studies show it can indirectly influence the inflammatory response. In a rabbit model of Streptococcus pneumoniae meningitis, this compound treatment led to higher levels of inflammatory markers like LTA, TA, and TNF in the cerebrospinal fluid compared to quinupristin/dalfopristin. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C18H18N8O7S3 and a molecular weight of 554.58 g/mol. []
Q5: How stable is this compound in solution, and what factors can affect its stability?
A5: this compound stability in solution can be affected by factors like pH, temperature, and the presence of other chemicals. [, ] Using a mixed solvent system, such as water for injection and methanol, during the refining process can improve this compound sodium stability compared to a single hydrosolvent system. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound's primary mode of action is not catalytic. It acts as an inhibitor of PBPs rather than catalyzing a specific chemical reaction. [, , , , ]
Q7: Which structural modifications of this compound can lead to changes in its activity?
A7: Research indicates that even minor alterations in the this compound structure, especially around the active site, can significantly impact its activity. For example, the A311V, T316P, and T483S mutations in the penA gene of N. gonorrhoeae were found to contribute to high-level this compound resistance. []
Q8: What formulation strategies are being explored to enhance this compound's stability or delivery?
A8: One approach to enhance stability and potentially target delivery involves encapsulating this compound in microparticles using polymers like chitosan. [] This method showed promising results in improving drug release profiles and could lead to more effective treatments.
Q9: How does renal function influence this compound's pharmacokinetics?
A9: this compound elimination is primarily renal. [, ] Studies have shown that patients with impaired renal function exhibit slower clearance and prolonged half-life of this compound, necessitating dose adjustments. [, , ]
Q10: What are the typical administration routes for this compound, and how do they affect its pharmacokinetic profile?
A10: this compound is commonly administered intravenously or intramuscularly. [, , , , , ] Oral administration is not preferred due to its poor absorption from the gastrointestinal tract. [, ] The route of administration can affect the drug's absorption rate and distribution within the body.
Q11: What is the significance of cerebrospinal fluid (CSF) penetration for this compound's efficacy in treating meningitis?
A11: this compound demonstrates good penetration into the CSF, which is crucial for its effectiveness in treating meningitis. [, , ] Achieving adequate drug concentrations in the CSF is essential to effectively eradicate bacteria causing the infection.
Q12: What in vitro methods are used to assess this compound's activity against bacteria?
A12: Common in vitro methods include determining the minimum inhibitory concentration (MIC) using techniques like agar dilution and Etest. [, ] These methods provide valuable insights into the drug's potency against various bacterial strains.
Q13: Have any animal models been used to study this compound's efficacy in treating specific infections?
A13: Yes, animal models, including rats and rabbits, have been used to study this compound's effectiveness against infections like meningitis and pneumonia. [, ] These models help researchers understand the drug's behavior in a living organism and its potential for clinical use.
Q14: What are the primary mechanisms of resistance to this compound in bacteria?
A14: The most prevalent resistance mechanism involves alterations in PBPs, reducing this compound's binding affinity. [, ] Another mechanism is the production of beta-lactamases, enzymes that can break down this compound and other beta-lactam antibiotics. [, , ]
Q15: Is there evidence of cross-resistance between this compound and other antibiotics?
A15: Yes, cross-resistance can occur between this compound and other beta-lactam antibiotics, particularly those that target similar PBPs. [, , , ] The emergence of multidrug-resistant strains, especially those showing reduced susceptibility to this compound, highlights the urgent need for alternative treatment options. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)







![4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B1232169.png)


![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrobromide](/img/structure/B1232176.png)
![4-[[(3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid](/img/structure/B1232178.png)
